molecular formula C16H13FO3 B2399479 (2E)-3-(4-fluorophenyl)-1-(2-hydroxy-4-methoxyphenyl)prop-2-en-1-one CAS No. 1215089-93-2

(2E)-3-(4-fluorophenyl)-1-(2-hydroxy-4-methoxyphenyl)prop-2-en-1-one

Cat. No.: B2399479
CAS No.: 1215089-93-2
M. Wt: 272.275
InChI Key: WFEWRCPZGFCBCS-RUDMXATFSA-N
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Description

The compound (2E)-3-(4-fluorophenyl)-1-(2-hydroxy-4-methoxyphenyl)prop-2-en-1-one belongs to the chalcone family, characterized by an α,β-unsaturated ketone bridging two aromatic rings (rings A and B). Its structure features a 2-hydroxy-4-methoxyphenyl group (ring A) and a 4-fluorophenyl substituent (ring B). This compound is synthesized via Claisen-Schmidt condensation, where 4-fluoroacetophenone reacts with substituted aromatic aldehydes under basic conditions .

Properties

IUPAC Name

(E)-3-(4-fluorophenyl)-1-(2-hydroxy-4-methoxyphenyl)prop-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13FO3/c1-20-13-7-8-14(16(19)10-13)15(18)9-4-11-2-5-12(17)6-3-11/h2-10,19H,1H3/b9-4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFEWRCPZGFCBCS-RUDMXATFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C(=O)C=CC2=CC=C(C=C2)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=C(C=C1)C(=O)/C=C/C2=CC=C(C=C2)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13FO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(4-fluorophenyl)-1-(2-hydroxy-4-methoxyphenyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 4-fluoroacetophenone and 2-hydroxy-4-methoxybenzaldehyde in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually performed in an ethanol or methanol solvent at room temperature or slightly elevated temperatures. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. The use of automated systems and advanced purification techniques such as high-performance liquid chromatography (HPLC) can enhance the yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-(4-fluorophenyl)-1-(2-hydroxy-4-methoxyphenyl)prop-2-en-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the α,β-unsaturated carbonyl system to saturated ketones or alcohols.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can facilitate nucleophilic aromatic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield epoxides, while reduction can produce saturated ketones or alcohols.

Scientific Research Applications

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.

    Biology: It has shown potential as an inhibitor of certain enzymes and biological pathways, making it a candidate for drug development.

    Medicine: Preliminary studies suggest that the compound may have anti-inflammatory, anticancer, and antimicrobial properties.

    Industry: The compound can be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of (2E)-3-(4-fluorophenyl)-1-(2-hydroxy-4-methoxyphenyl)prop-2-en-1-one involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic functions. Additionally, it can modulate signaling pathways by interacting with specific receptors on cell surfaces.

Comparison with Similar Compounds

Comparison with Structurally Similar Chalcones

Table 1: Comparison of Chalcone Derivatives and Their Inhibitory Activities
Compound Name (ID) Ring A Substituents Ring B Substituents IC50 (μM) Key Findings
Target Compound 2-hydroxy-4-methoxy 4-fluorophenyl N/A* Potential antiviral activity via hydrogen bonding
Cardamonin () 2-hydroxy-4-hydroxy None 4.35 Highest inhibitory activity among non-piperazine chalcones
Compound 2j () 4-bromo-2-hydroxy-5-iodo 4-fluorophenyl 4.70 Bromine (electronegative) enhances potency vs. chlorine/methoxy
Compound 2n () 2-hydroxy-5-iodo-4-methoxy 4-fluorophenyl 25.07 Methoxy at para (ring A) reduces activity compared to bromine
Compound 2p () 2-hydroxy-5-iodo-4-methoxy 4-methoxyphenyl 70.79 Methoxy (ring B) further decreases potency
4′-Methoxy-4-fluoro-2′-hydroxychalcone () 2-hydroxy-4,6-dimethoxy 4-fluorophenyl N/A Additional methoxy groups may reduce solubility
(E)-3-(4-hydroxyphenyl)-1-(4-methoxyphenyl)prop-2-en-1-one () 4-hydroxy 4-methoxyphenyl N/A Hydroxy at para (ring A) may enhance antioxidant activity
Key Observations:

Electronegativity and Position :

  • Substitutions with electronegative groups (e.g., Br, Cl, F) at para positions enhance activity. For example, 2j (Br on ring A, F on ring B) has an IC50 of 4.70 μM, whereas replacing Br with Cl (2h ) increases IC50 to 13.82 μM .
  • Methoxy groups, being electron-donating, reduce potency. 2p (methoxy on ring B) shows an IC50 of 70.79 μM, significantly higher than 2n (F on ring B, IC50 = 25.07 μM) .

Hydrogen Bonding and Antiviral Potential: The target compound’s 2-hydroxy group on ring A may facilitate strong hydrogen bonding with viral proteases, akin to N-(4-[(2E)-3-(4-fluorophenyl)-1-phenylprop-2-en-1-one]) acetamide (PAAPF), which interacts with SARS-CoV-2 Mpro .

Structural Planarity :

  • Dihedral angles between rings A and B influence binding. Fluorophenyl chalcones with dihedral angles of 7.14°–56.26° (e.g., (E)-1-(4-fluorophenyl)-3-phenylprop-2-en-1-one ) exhibit varied bioactivity depending on planarity . The target compound’s substituents likely affect its angle and intermolecular interactions.

Antifungal and Antimicrobial Activity

The presence of 4-fluorophenyl and hydroxy/methoxy groups may similarly enhance antifungal properties, though substitution patterns (e.g., iodine in 2n) can alter efficacy.

Physicochemical Properties

  • Molecular Weight : The target compound’s molecular weight (~286.27 g/mol) is comparable to (2E)-3-(2,4-dichlorophenyl)-1-(4-fluorophenyl)prop-2-en-1-one (295.14 g/mol), suggesting similar pharmacokinetic profiles .
  • Solubility : Methoxy groups (e.g., in 4′,6′-dimethoxy-4-fluoro-2′-hydroxychalcone ) may reduce aqueous solubility compared to hydroxy-substituted analogs .

Biological Activity

(2E)-3-(4-fluorophenyl)-1-(2-hydroxy-4-methoxyphenyl)prop-2-en-1-one, commonly referred to as a chalcone, is an organic compound notable for its diverse biological activities. Chalcones are characterized by their two aromatic rings connected by a three-carbon α,β-unsaturated carbonyl system. This specific compound has gained attention due to its potential therapeutic applications, particularly in cancer treatment and as an anti-inflammatory agent.

Chemical Structure and Properties

The molecular formula of this compound is C16H13F O3. The presence of a fluorine atom on one phenyl ring and hydroxyl and methoxy groups on the other significantly influences its chemical behavior and biological interactions.

PropertyValue
Molecular Weight284.27 g/mol
Melting PointNot specified
SolubilitySoluble in organic solvents
Log P (octanol/water)Not specified

The biological activity of this chalcone is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors involved in cancer progression and inflammation. The compound has been shown to inhibit certain enzymes by binding to their active sites, thus blocking catalytic functions. Additionally, it modulates signaling pathways through receptor interactions.

Anticancer Properties

Recent studies have demonstrated that this compound exhibits significant antiproliferative effects against various cancer cell lines. For instance, it has been tested against MCF-7 breast cancer cells, showing IC50 values comparable to known chemotherapeutic agents.

Table 2: Antiproliferative Activity

Cell LineIC50 (nM)Reference
MCF-710 - 33
MDA-MB-23123 - 33

The compound's mechanism involves the destabilization of tubulin polymerization, which is crucial for cell division. Flow cytometry analyses indicated that it induces apoptosis in treated cells by arresting them in the G2/M phase of the cell cycle.

Anti-inflammatory Effects

In addition to its anticancer properties, this chalcone has shown promise as an anti-inflammatory agent. Preliminary studies suggest that it may inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways.

Case Studies

A recent study highlighted the effects of this compound on MCF-7 cells:

  • Cell Viability Assay : The compound was administered at varying concentrations, demonstrating a dose-dependent decrease in cell viability.
  • Mechanistic Insights : Immunofluorescence microscopy revealed alterations in microtubule organization post-treatment, confirming its role as a tubulin inhibitor.

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